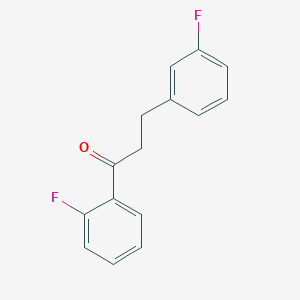

2'-Fluoro-3-(3-fluorophenyl)propiophenone

Description

2'-Fluoro-3-(3-fluorophenyl)propiophenone (CAS: 90418-21-6) is a halogenated propiophenone derivative featuring fluorine substituents at the 2' position of one phenyl ring and the 3-position of the adjacent phenyl ring. Its molecular formula is C₁₅H₁₁F₂O, with a molecular weight of 254.25 g/mol . This compound is part of a broader class of fluorinated aromatic ketones, which are frequently employed as intermediates in pharmaceutical and agrochemical synthesis. The presence of fluorine atoms enhances metabolic stability and modulates electronic properties, making it valuable for structure-activity relationship (SAR) studies .

Properties

IUPAC Name |

1-(2-fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12F2O/c16-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)17/h1-7,10H,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPXUJNNYNAITBS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)CCC2=CC(=CC=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644539 | |

| Record name | 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898767-35-6 | |

| Record name | 1-Propanone, 1-(2-fluorophenyl)-3-(3-fluorophenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2-Fluorophenyl)-3-(3-fluorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Fluoro-3-(3-fluorophenyl)propiophenone can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This method is favored due to its mild reaction conditions and high functional group tolerance.

Industrial Production Methods

Industrial production of 2’-Fluoro-3-(3-fluorophenyl)propiophenone typically involves large-scale synthesis in cGMP (current Good Manufacturing Practice) facilities. These facilities ensure high purity and quality of the final product, adhering to stringent regulatory standards.

Chemical Reactions Analysis

Types of Reactions

2’-Fluoro-3-(3-fluorophenyl)propiophenone undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

Substitution: Nucleophiles (e.g., hydroxide ions), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of 2’-Fluoro-3-(3-fluorophenyl)propiophenone may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

2’-Fluoro-3-(3-fluorophenyl)propiophenone is utilized in various scientific research applications, including:

Chemistry: As an intermediate in organic synthesis and as a reagent in various chemical reactions.

Biology: In the study of biological pathways and mechanisms involving fluorinated compounds.

Medicine: As a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry: In the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2’-Fluoro-3-(3-fluorophenyl)propiophenone involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound enhance its reactivity and binding affinity to various biological molecules, making it a valuable tool in medicinal chemistry .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2'-fluoro-3-(3-fluorophenyl)propiophenone with structurally related propiophenone derivatives, focusing on substituent effects, physicochemical properties, and applications:

Key Comparative Insights

Substituent Position and Electronic Effects: The 2'-fluoro substitution in the target compound reduces steric hindrance compared to 4'-bromo-2'-fluoro derivatives, facilitating higher yields in catalytic amination (e.g., 11% yield for propiophenone vs. 12% for brominated analogs) . Methoxy groups (e.g., in 3'-fluoro-3-(3-methoxyphenyl)propiophenone) enhance solubility and blood-brain barrier penetration (logP ~ -3.0), similar to antipsychotic drugs .

Biological Activity: Fluorinated triazole analogs (e.g., 4-amino-5-(3-fluorophenyl)-2H-1,2,4-triazole-3-thione) exhibit antimicrobial activity, suggesting the 3-fluorophenyl moiety in the target compound may confer similar properties .

Synthetic Challenges: Propiophenone derivatives with bulky substituents (e.g., trifluoromethyl or carboethoxy groups) show lower yields in hydrogenation and amination reactions due to steric hindrance . Dual halogenation (e.g., 2'-chloro-4'-fluoro) requires precise reaction conditions to avoid byproducts, as seen in multi-step syntheses involving morpholine and sulfur .

Biological Activity

2'-Fluoro-3-(3-fluorophenyl)propiophenone is a fluorinated organic compound that has garnered attention in various fields of research, particularly in medicinal chemistry due to its potential biological activities. The unique structural characteristics of this compound, including the presence of fluorine atoms, may influence its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is C15H12F2O, with a molecular weight of 246.26 g/mol. Its structure includes a propiophenone moiety, which is significant for its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the following areas:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further exploration in the development of antibacterial agents.

- Anticancer Potential : Investigations into the anticancer effects of fluorinated compounds have shown promise, with some studies indicating that this compound may inhibit cancer cell proliferation through various mechanisms.

The biological effects of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which could lead to altered cellular functions and growth inhibition in cancer cells.

- Receptor Interaction : Binding to specific receptors can modulate signaling pathways that are critical for cell survival and proliferation.

- DNA Interaction : The compound may interact with DNA, affecting gene expression and potentially leading to apoptosis in malignant cells.

Antimicrobial Activity

A study conducted by evaluated the antimicrobial efficacy of various fluorinated compounds, including this compound. The results indicated significant activity against several bacterial strains, suggesting its potential as a lead compound for antibiotic development.

Anticancer Studies

In a series of experiments detailed in , researchers investigated the cytotoxic effects of this compound on human cancer cell lines. The findings demonstrated a dose-dependent reduction in cell viability, with IC50 values indicating effective concentrations for therapeutic applications.

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, a comparison with structurally similar compounds was conducted. The following table summarizes key differences in biological activity:

| Compound Name | Antimicrobial Activity | Anticancer Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Significant | Moderate | Enzyme inhibition, receptor binding |

| 2'-Fluoro-4-(fluorophenyl)propiophenone | Moderate | Low | Primarily enzyme inhibition |

| 2',6-Difluoroacetophenone | Low | Significant | DNA interaction |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.